myomiR-IN-1

Myogenesis microRNA Skeletal Muscle

myomiR-IN-1 is a first-in-class small-molecule probe that selectively inhibits the function of muscle-specific microRNAs (myomiRs), primarily targeting miR-1, miR-133a, and miR-206. Unlike antisense oligonucleotide inhibitors, it acts through a distinct mechanism by modulating the upstream transcriptional regulator myoD, leading to a broad but targeted suppression of the myomiR family without altering the expression of the myoD mRNA transcript.

Molecular Formula C33H27NO6
Molecular Weight 533.6 g/mol
Cat. No. B13443349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemyomiR-IN-1
Molecular FormulaC33H27NO6
Molecular Weight533.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)OC1=C2C(=C(C=C1)C3=C(C4C3(C(=O)C5=CC=CC=C5C4=O)OC)C6=CC=CC=C6)C=CC=N2
InChIInChI=1S/C33H27NO6/c1-32(2,3)40-31(37)39-24-17-16-20(21-15-10-18-34-28(21)24)26-25(19-11-6-5-7-12-19)27-29(35)22-13-8-9-14-23(22)30(36)33(26,27)38-4/h5-18,27H,1-4H3
InChIKeyGNUJEUMWYJVRKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

myomiR-IN-1 (CAS 1392224-59-7): A Selective Small-Molecule Inhibitor of Myogenic microRNAs for Muscle Biology Research


myomiR-IN-1 is a first-in-class small-molecule probe that selectively inhibits the function of muscle-specific microRNAs (myomiRs), primarily targeting miR-1, miR-133a, and miR-206 [1]. Unlike antisense oligonucleotide inhibitors, it acts through a distinct mechanism by modulating the upstream transcriptional regulator myoD, leading to a broad but targeted suppression of the myomiR family without altering the expression of the myoD mRNA transcript [1]. This compound is essential for researchers investigating the complex regulatory networks governing myogenesis, muscle differentiation, and muscle-related diseases [1].

The Critical Risk of Substituting myomiR-IN-1 with Generic miRNA Modulators in Myogenesis Research


Generic tools for modulating myomiRs, such as antisense oligonucleotides (e.g., miR-133a-3p inhibitors from RiboBio or GenePharma), are fundamentally different from myomiR-IN-1. Oligonucleotide inhibitors are designed for sequence-specific, one-to-one knockdown of a single mature miRNA, requiring transfection and often yielding incomplete or transient effects [1]. In contrast, myomiR-IN-1 is a cell-permeable small molecule that exerts its effect by simultaneously inhibiting multiple myomiRs (miR-1, miR-133a, and miR-206) through an upstream regulatory node, the miR-221/222-myoD axis [2]. Substituting myomiR-IN-1 with a single-miRNA inhibitor would fail to recapitulate the same integrated biological response, as it would neglect the compensatory and synergistic actions within the myomiR family, thereby compromising the validity of pathway analysis and functional studies [2].

Quantitative Differentiation Evidence for myomiR-IN-1 Against Key Comparators


Unique Multi-miR Inhibition Profile vs. Single-Target Oligonucleotide Inhibitors

myomiR-IN-1 functions as a selective, multi-target inhibitor of the myomiR family, including miR-1, miR-133a, and miR-206, whereas the most direct alternative tools—antisense oligonucleotide inhibitors—are designed to target only a single mature miRNA [1]. In luciferase reporter assays, myomiR-IN-1 at 10 µM significantly reduced the activity of reporters for miR-1, miR-133a, and miR-206 by 40-60%, while showing no significant effect on unrelated miRNAs such as miR-21 and miR-122, confirming its class-level selectivity [1]. This multi-targeted activity is not achievable with a single oligonucleotide inhibitor.

Myogenesis microRNA Skeletal Muscle

Distinct and Validated Mechanism of Action via Upstream myoD Pathway Regulation

The mechanism of action for myomiR-IN-1 is distinct from that of small-molecule miRNA modulators like the xanthenone derivative (Compound 1) described in CN102603697A, which acts as a non-specific, universal miRNA inhibitor [1]. Unlike the non-specific compound, myomiR-IN-1's effect is mediated through a specific, upstream pathway. In C2C12 cells, treatment with 10 µM myomiR-IN-1 led to a >2-fold upregulation of miR-221 and miR-222 levels, which in turn suppressed myoD protein expression by approximately 60% [2]. This is a specific and validated upstream regulatory event that is not replicated by direct miRNA-binding oligonucleotides or non-specific small molecules [2].

MyoD Transcriptional Regulation Pathway Discovery

Cellular Differentiation Arrest Profile vs. Related Pathway Modulators

myomiR-IN-1 provides a quantifiable and distinct effect on cellular differentiation that differentiates it from other myogenesis modulators. Treatment of C2C12 myoblasts with 10 µM myomiR-IN-1 for 4 days under differentiation conditions resulted in a >70% decrease in myotube formation, as quantified by myosin heavy chain (MHC) immunostaining [1]. In contrast, while HDAC inhibitors (HDACis) also modulate myomiR expression, they act by promoting a myogenic program, thereby enhancing differentiation in certain contexts [2]. This opposite functional outcome (inhibition vs. promotion of differentiation) makes myomiR-IN-1 the definitive tool for experiments designed to block or study the negative regulation of myogenesis.

Muscle Differentiation C2C12 Myoblasts Myogenesis

Optimal Research Applications for myomiR-IN-1 Based on Validated Differentiation Evidence


Dissecting the miR-221/222-myoD-myomiR Regulatory Loop

Based on its validated mechanism of upregulating miR-221/222 and subsequently suppressing myoD protein expression [1], myomiR-IN-1 is the definitive chemical probe for dissecting this specific regulatory circuit. Researchers can use it as a tool to induce a controlled perturbation of this pathway, enabling the study of downstream effects on myomiR expression and myogenesis without the need for genetic manipulation. This application is directly supported by the primary research paper that discovered this pathway using myomiR-IN-1 [1].

Simultaneous Multi-MyomiR Inhibition in Functional Studies

For experiments requiring the coordinated inhibition of the myomiR family (miR-1, miR-133a, miR-206) to study their collective role in processes like muscle cell proliferation, differentiation, or response to stress, myomiR-IN-1 is the only commercially available small molecule capable of achieving this [1]. This application circumvents the technical and biological limitations of using multiple, separate antisense oligonucleotides, which can lead to variable transfection efficiencies and off-target effects [1].

Blockade of C2C12 Myotube Differentiation for Pathway and Toxicity Screens

myomiR-IN-1 provides a robust and quantifiable method to block the differentiation of C2C12 myoblasts into myotubes [1]. This is an essential application for screens designed to identify novel pro-myogenic compounds or to assess the myotoxic potential of drug candidates. By establishing a baseline of differentiation blockade with myomiR-IN-1, researchers can quantitatively measure the ability of test compounds to rescue or further inhibit the process, as validated by the >70% reduction in myotube formation observed in the primary publication [1].

Quote Request

Request a Quote for myomiR-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.